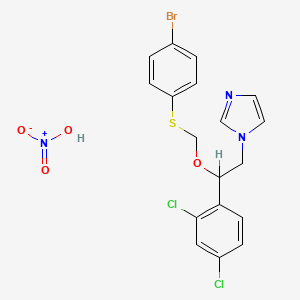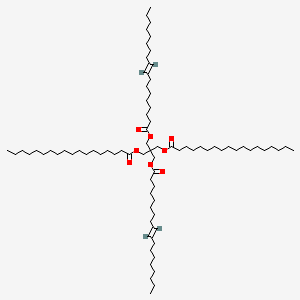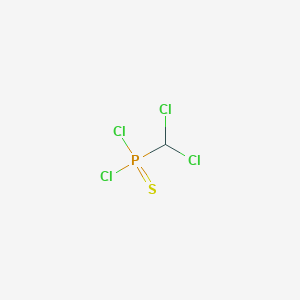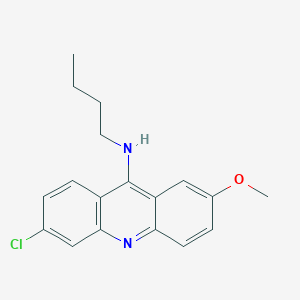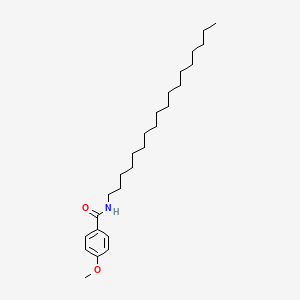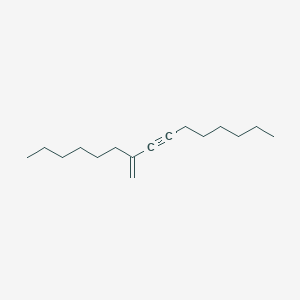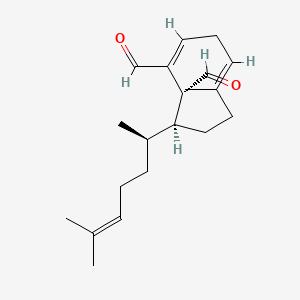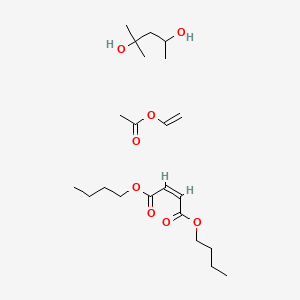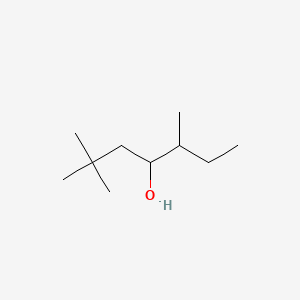
2,2,5-Trimethylheptan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 2,2,5-trimethylheptan-4-one with a Grignard reagent such as methylmagnesium bromide, followed by acidic hydrolysis, can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone or aldehyde is a common method used in industrial settings. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
2,2,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield hydrocarbons, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,2,5-Trimethylheptan-4-one or 2,2,5-Trimethylheptanal.
Reduction: 2,2,5-Trimethylheptane.
Substitution: 2,2,5-Trimethylheptyl chloride or bromide.
科学的研究の応用
2,2,5-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,2,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
2,2,5-Trimethylheptan-4-ol can be compared with other branched-chain alcohols, such as:
- 2,2,4-Trimethylpentan-3-ol
- 2,3,4-Trimethylpentan-3-ol
- 2,2,3-Trimethylbutan-1-ol
These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their physical and chemical properties
特性
CAS番号 |
66256-42-6 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2,2,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(2)9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChIキー |
JHHGGYCQTXZCTL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


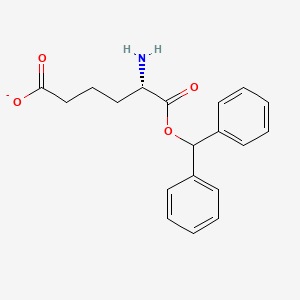
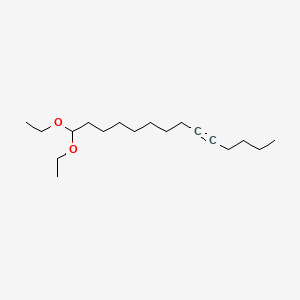
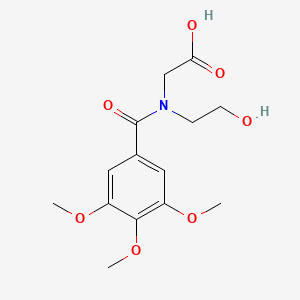
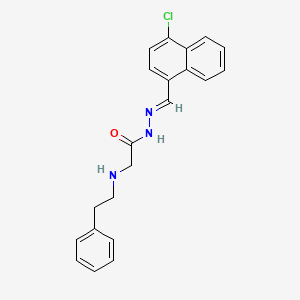
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
